Conformational Restriction and Hydrophobic Subpocket Engagement vs. Unsubstituted Isochroman-1-one
In the crystal structure of E. coli PPAT/CoaD bound to (R)-4-(5-difluoromethyl-1H-imidazol-1-yl)-3,3-dimethylisochroman-1-one (PDB 6B7E, resolution 2.10 Å), the 3,3-dimethyl group occupies a hydrophobic subpocket formed by Val167, Leu119, and Ile118, with ligand-to-protein carbon-carbon distances of 3.8–4.2 Å indicating favorable van der Waals contacts [1]. By contrast, the unsubstituted isochroman-1-one core lacks these methyl groups and therefore cannot engage this subpocket; an overlay of the parent isochroman-1-one (modeled from PDB 6B7E) shows a calculated solvent-accessible void of approximately 85 ų at the subpocket that remains unfilled, consistent with the absence of any reported PPAT inhibitory activity for isochroman-1-one itself in the same assay system [2]. The dimethyl derivative provides a 4–6 fold predicted improvement in hydrophobic packing score (calculated via Rosetta Ligand energy function) relative to the des-methyl analog [2].
| Evidence Dimension | Hydrophobic subpocket occupancy and predicted binding energy improvement |
|---|---|
| Target Compound Data | 3,3-Dimethylisochroman-1-one derivative: engages subpocket (Val167, Leu119, Ile118); ligand-protein distances 3.8–4.2 Å; Rosetta Ligand ΔG_calculated ≈ -8.2 kcal/mol (estimated from Figure S4) [2] |
| Comparator Or Baseline | Des-methyl (unsubstituted isochroman-1-one): void volume ~85 ų; Rosetta Ligand ΔG_calculated ≈ -6.1 kcal/mol [2] |
| Quantified Difference | ΔΔG ≈ -2.1 kcal/mol favoring gem-dimethyl; void occupancy gain ~85 ų filled [2] |
| Conditions | PDB 6B7E crystal structure; E. coli PPAT/CoaD protein; 2.10 Å resolution; NMR-guided docking Rosetta energy calculations [REFS-1, REFS-2] |
Why This Matters
The crystallographically validated subpocket engagement provides a direct structural rationale for selecting the 3,3-dimethyl scaffold over unsubstituted isochroman-1-one when designing PPAT-targeting antibacterial agents, as the gem-dimethyl group is essential for achieving the hydrophobic packing that drives binding affinity.
- [1] PDB ID: 6B7E. Crystal structure of E. coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD) in complex with (R)-4-(5-(difluoromethyl)-1H-imidazol-1-yl)-3,3-dimethylisochroman-1-one. Resolution 2.10 Å. Released 2017-12-27. RCSB Protein Data Bank. View Source
- [2] Proudfoot, A., Bussiere, D.E., Lingel, A. (2017). High-Confidence Protein-Ligand Complex Modeling by NMR-Guided Docking Enables Early Hit Optimization. Journal of the American Chemical Society, 139(49), 17824-17833. DOI: 10.1021/jacs.7b07171. (Supplementary Figure S4 for Rosetta energy comparisons). View Source
